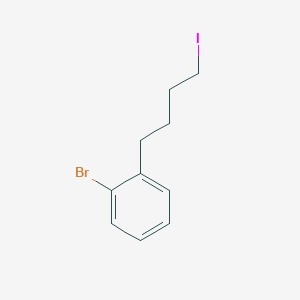
1-(4-Iodobutyl)-2-bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodobutyl)-2-bromobenzene is an organic compound that features both iodine and bromine atoms attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(4-Iodobutyl)-2-bromobenzene typically involves the reaction of 2-bromobenzene with 4-iodobutyl derivatives. One common method is the nucleophilic substitution reaction where 2-bromobenzene is reacted with 4-iodobutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Analyse Des Réactions Chimiques
1-(4-Iodobutyl)-2-bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, the iodine atom can be replaced with a hydroxyl group using sodium hydroxide in a substitution reaction.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(4-Iodobutyl)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-Iodobutyl)-2-bromobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine and bromine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism of action depends on the context in which the compound is used, such as in organic synthesis or medicinal chemistry.
Comparaison Avec Des Composés Similaires
1-(4-Iodobutyl)-2-bromobenzene can be compared with other similar compounds that contain halogen atoms attached to a benzene ring. Some similar compounds include:
1-(4-Iodobutyl)benzene: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(4-Bromobutyl)-2-iodobenzene: This is an isomer where the positions of the iodine and bromine atoms are swapped, leading to different reactivity and applications.
4-Iodobutyl acetate:
This compound stands out due to the presence of both iodine and bromine atoms, which provide unique reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H12BrI |
|---|---|
Poids moléculaire |
339.01 g/mol |
Nom IUPAC |
1-bromo-2-(4-iodobutyl)benzene |
InChI |
InChI=1S/C10H12BrI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 |
Clé InChI |
DQYQCWXXWVKRPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCCI)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,6-Dimethylphenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B15122646.png)
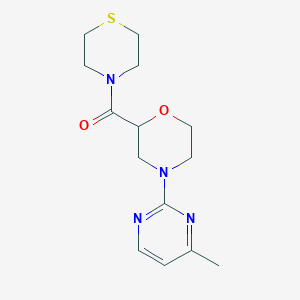
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine](/img/structure/B15122659.png)

![4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122667.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine](/img/structure/B15122668.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
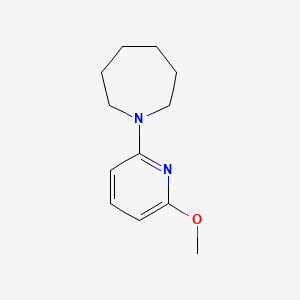
![6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B15122693.png)
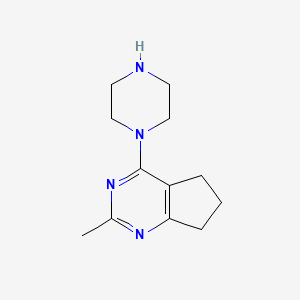

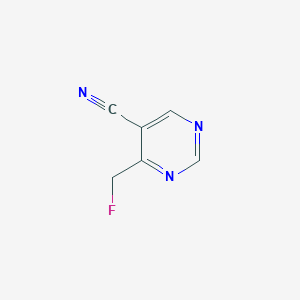
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-fluoropyrimidine](/img/structure/B15122718.png)
